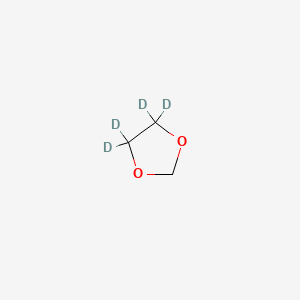

1,3-Dioxolane-4,4,5,5-d4

Description

Structure

3D Structure

Properties

CAS No. |

42219-54-5 |

|---|---|

Molecular Formula |

C3H6O2 |

Molecular Weight |

78.103 |

IUPAC Name |

4,4,5,5-tetradeuterio-1,3-dioxolane |

InChI |

InChI=1S/C3H6O2/c1-2-5-3-4-1/h1-3H2/i1D2,2D2 |

InChI Key |

WNXJIVFYUVYPPR-LNLMKGTHSA-N |

SMILES |

C1COCO1 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization of 1,3 Dioxolane 4,4,5,5 D4

Mass Spectrometry (MS) Techniques for Isotopic Purity and Structural Confirmation

Mass spectrometry (MS) is an essential tool for confirming the molecular weight and determining the isotopic distribution of labeled compounds. rsc.orgrsc.org For 1,3-Dioxolane-4,4,5,5-d4, the expected molecular weight is approximately 78.1 g/mol , an increase of 4 mass units from the unlabeled 1,3-dioxolane (B20135) (74.1 g/mol ).

The mass spectrum provides a wealth of information:

Molecular Ion Peak: The presence of a molecular ion ([M]⁺) or a protonated molecule ([M+H]⁺) at the expected higher m/z value confirms the incorporation of four deuterium (B1214612) atoms.

Isotopic Distribution: High-resolution mass spectrometry can resolve the signals from molecules with varying numbers of deuterium atoms (d₀, d₁, d₂, d₃, d₄). By analyzing the relative intensities of these peaks in the isotopic cluster around the molecular ion, the average deuterium enrichment and the distribution of isotopologues can be precisely quantified. rsc.org

Fragmentation Pattern: The fragmentation pattern provides structural confirmation. The fragmentation of 1,3-dioxolanes is well-studied and often involves the loss of a substituent from the C2 position or cleavage of the ring. nih.govaip.org In the d₄-labeled compound, fragments containing the C4 and C5 positions will have a mass shift corresponding to the number of deuterium atoms they carry, providing definitive evidence for the location of the labels.

| Isotopologue | Formula | Exact Mass (m/z) | Relative Abundance in Sample |

|---|---|---|---|

| d₀ (unlabeled) | C₃H₆O₂ | 74.0368 | Trace impurity |

| d₁ | C₃H₅DO₂ | 75.0431 | Trace impurity |

| d₂ | C₃H₄D₂O₂ | 76.0494 | Trace impurity |

| d₃ | C₃H₃D₃O₂ | 77.0556 | Minor impurity |

| d₄ (target) | C₃H₂D₄O₂ | 78.0619 | Major component (>98%) |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights in Fragmentation

Vibrational Spectroscopy (IR, Raman) for Deuteration Effects on Molecular Vibrations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de The frequencies of these vibrations are determined by the masses of the atoms and the strength of the bonds between them. libretexts.org The substitution of hydrogen with deuterium doubles the mass of the atom, which causes a significant and predictable shift in the vibrational frequencies of the bonds to which they are attached. libretexts.org

Specifically, the C-D stretching and bending vibrations occur at lower frequencies (wavenumbers) compared to their C-H counterparts. According to the harmonic oscillator approximation, the frequency is inversely proportional to the square root of the reduced mass of the system. The C-D bond has a larger reduced mass than the C-H bond, resulting in a lower vibrational frequency. This isotopic shift is a powerful tool for assigning specific vibrational modes. In the spectrum of this compound, the characteristic C-H stretching bands (typically ~2850-3000 cm⁻¹) and bending bands (typically ~1350-1480 cm⁻¹) associated with the C4 and C5 positions of the ring would be absent. Instead, new bands corresponding to C-D stretching (~2100-2250 cm⁻¹) and bending (~950-1100 cm⁻¹) would appear. Studies on unlabeled 1,3-dioxolane have provided detailed assignments of its IR and Raman spectra, which serve as a baseline for analyzing the effects of deuteration. researchgate.netirb.hr

| Vibrational Mode | Typical C-H Frequency (cm⁻¹) | Expected C-D Frequency (cm⁻¹) | Spectroscopic Technique |

| Symmetric/Asymmetric Stretching | 2850 - 3000 | ~2100 - 2250 | IR, Raman |

| Scissoring/Bending | 1450 - 1480 | ~1050 - 1100 | IR, Raman |

| Wagging/Twisting | 1150 - 1350 | ~950 - 1050 | IR, Raman |

This table shows the generally expected frequency shifts for C-H vs. C-D bonds.

Theoretical and Computational Investigations of Deuterated 1,3 Dioxolane Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules like 1,3-dioxolane (B20135) and its deuterated analogues. researchgate.netrsc.orgepstem.netmdpi.comsuperfri.org These methods can be used to determine various properties, including molecular orbital interactions, charge distribution, and the energies of different molecular states. researchgate.netepstem.net For instance, DFT calculations at the B3LYP/6-31G(d) level can be employed to map electrostatic potential surfaces, which helps in identifying electrophilic and nucleophilic sites within a molecule. Such computational approaches have been successfully used to study a range of related heterocyclic systems. researchgate.netscielo.brdiva-portal.org

Theoretical studies on similar compounds, like 2-aryl-4,5-dimethyl-1,3-dioxolanes, have utilized computational methods to understand their stereochemistry and chiral properties. nih.gov Furthermore, DFT has been applied to investigate the electronic structure of salts involving 1,3-dioxolane derivatives, elucidating the role of donor-acceptor interactions. researchgate.net In the context of reaction mechanisms, computational studies using DFT have supported proposed pathways, such as the retro-cheletropic ene reaction involving 2-carbena-1,3-dioxolane. researchgate.net These calculations can confirm the nature of stationary states, including transition state structures, through vibrational frequency analysis. researchgate.net

Deuterium (B1214612) Isotope Effects on Molecular Conformation and Stability

Deuterium isotope effects can influence the conformational preferences and stability of molecules. cdnsciencepub.comacs.org These effects arise primarily from the difference in zero-point vibrational energies between C-H and C-D bonds. In cyclic systems like 1,3-dioxane (B1201747), a related six-membered ring, deuterium has been shown to have a preference for the equatorial position. This preference can be quantified by the conformational free energy difference, which has been measured using techniques like solution 500 MHz 1H NMR spectroscopy.

Ab initio calculations are a valuable tool for quantifying these subtle energetic differences. cdnsciencepub.comresearchgate.net For model systems related to 1,3-dioxolane, such as CH2(OH)2, theoretical calculations have been performed at the 6-31G//6-31G level to compute the vibrational frequencies of monodeuterated derivatives. cdnsciencepub.com These computed frequencies are then used to calculate the conformational deuterium isotope effects, including their stretching and bending components. cdnsciencepub.com The results from such calculations have shown very good agreement with experimental observations for analogous systems. cdnsciencepub.com The study of these isotope effects is crucial as they can impact the stereochemical outcome of reactions and the relative stability of different conformers. cdnsciencepub.comacs.org

Reaction Pathway Modeling with Deuterated Species

Computational modeling is instrumental in elucidating reaction pathways, especially for complex processes involving deuterated species. researchgate.net DFT methods are frequently used to map out the potential energy surface of a reaction, identifying transition states and intermediates. researchgate.net This allows for the comparison of different possible mechanisms, such as stepwise versus concerted pathways. researchgate.net For example, in the retro-cheletropic ene processes of related systems, DFT studies have confirmed a five-membered cyclic transition state and rejected a stepwise mechanism. researchgate.net

The inclusion of deuterium in these models allows for the calculation of kinetic isotope effects (KIEs), which can provide strong evidence for a proposed mechanism. researchgate.netscielo.br For instance, a primary KIE of 8.75 at 417 K was calculated for a retro-cheletropic ene reaction, indicating significant C-H bond breaking in the rate-determining step. researchgate.net Theoretical calculations can also be used to predict activation parameters, which can then be compared with experimental data to validate the computational model. researchgate.net The study of deuterated species is particularly important in understanding reactions where proton or hydrogen transfer is involved, as the heavier deuterium atom can significantly alter reaction rates. scielo.br

Molecular Dynamics Simulations of 1,3-Dioxolane-4,4,5,5-d4 in Solution Environments

While specific molecular dynamics (MD) simulations for this compound in solution were not found in the search results, the principles of this technique can be described. MD simulations are a computational method used to study the physical movements of atoms and molecules over time. acs.orgnih.govchalmers.se This approach would allow for the investigation of the behavior of this compound in various solvents, providing insights into solute-solvent interactions, conformational dynamics, and the structure of the solvation shell. rsc.org

Kinetic Modeling and Rate Constant Prediction for Deuterated Reaction Mechanisms

Kinetic modeling plays a crucial role in understanding and predicting the rates of chemical reactions, including those involving deuterated species like this compound. researchgate.netunizar.es Theoretical calculations can be used to determine rate coefficients and thermochemical data, which are essential inputs for detailed kinetic models. researchgate.netresearchgate.net These models can then be used to simulate the time evolution of species concentrations under various conditions. researchgate.net

The prediction of rate constants for reactions involving deuterated compounds is of particular interest as it allows for the quantification of kinetic isotope effects. These effects can provide valuable insights into reaction mechanisms. researchgate.net For example, in the reaction of OH radicals with methyl formate, experimental studies supported by ab initio calculations have shown a normal primary isotope effect upon deuteration, indicating that the C-H bond is broken in the rate-determining step. researchgate.net The development of accurate kinetic models for deuterated systems relies on high-level theoretical calculations of potential energy surfaces and the subsequent application of theories like transition state theory to calculate rate constants. kit.edursc.org

RRKM-ME Models for Unimolecular Decomposition Processes

Rice-Ramsperger-Kassel-Marcus (RRKM) theory, often coupled with a master equation (ME) analysis, is a powerful framework for modeling the kinetics of unimolecular reactions over a wide range of temperatures and pressures. researchgate.netresearchgate.netdtic.mil This approach has been successfully applied to study the unimolecular decomposition of related cyclic ethers like 1,3-dioxolane. researchgate.net The RRKM-ME model takes into account the competition between collisional energy transfer and the elementary reaction steps of the energized molecule. kit.edursc.org

The implementation of an RRKM-ME model for the unimolecular decomposition of this compound would require several key inputs obtained from quantum chemical calculations. kit.edursc.org These include the vibrational frequencies of the reactant and the transition state(s), as well as the barrier heights for the different decomposition channels. dtic.mil By solving the master equation, it is possible to predict the temperature and pressure dependence of the rate coefficients and the branching ratios for competing reaction pathways. researchgate.netresearchgate.net Such models have been shown to accurately capture experimental trends for the unimolecular decomposition of 1,3-dioxolane, indicating their potential for providing reliable predictions for its deuterated analogue. researchgate.net

Stereochemical Outcome Prediction in Reactions Involving this compound

The stereochemical outcome of reactions involving chiral molecules like substituted 1,3-dioxolanes is a critical aspect of organic synthesis. nih.govmdpi.comochemtutor.com The presence of deuterium at the 4 and 5 positions of the 1,3-dioxolane ring can influence the stereoselectivity of a reaction. mpg.de The stereochemistry of the products can be determined by a variety of factors, including the structure of the reactants, the reaction mechanism, and the presence of any chiral catalysts or auxiliaries. acs.org

Computational methods, such as DFT, can be employed to predict the stereochemical outcome of a reaction. By calculating the energies of the transition states leading to different stereoisomeric products, it is possible to determine which pathway is favored and therefore predict the major product. For example, in the formation of substituted 1,3-dioxolanes, the stereoselectivity can be influenced by steric effects, which can be modeled computationally. mdpi.com The stereochemical outcome of a reaction can also be influenced by noncovalent interactions, which can be investigated using computational tools. acs.org In reactions where new chiral centers are formed, it is important to consider whether the reaction will produce a single stereoisomer, a racemic mixture of enantiomers, or a mixture of diastereomers. ochemtutor.comchegg.com

Research Applications of 1,3 Dioxolane 4,4,5,5 D4 and Deuterated 1,3 Dioxolanes

Mechanistic Studies in Organic Reactions

The substitution of hydrogen with its heavier isotope, deuterium (B1214612), can lead to a noticeable change in reaction rates, an observation known as the kinetic isotope effect (KIE). This effect is a cornerstone in the elucidation of reaction mechanisms, providing insights into bond-breaking and bond-forming steps.

Deuterium Isotope Effects in Reaction Kinetics and Mechanism Elucidation

The primary deuterium kinetic isotope effect (1° DKIE) is a powerful tool for characterizing enzymatic and chemical reaction mechanisms. nih.gov It arises from the difference in zero-point energy between a C-H and a C-D bond, with the C-D bond being stronger and thus requiring more energy to break. nih.gov By comparing the rates of reaction of a deuterated substrate with its non-deuterated counterpart, researchers can determine if a specific C-H bond is cleaved in the rate-determining step. nih.gov For instance, a simple and convenient method to determine 1° DKIE involves running the reaction in a 50:50 (v/v) mixture of H2O and D2O and analyzing the ratio of -H and -D labeled products by 1H NMR. nih.gov

Studies on the acid-catalyzed hydrolysis of α-methoxystyrenes to form oxocarbenium ions have utilized product isotope effects (PIEs) to probe the reaction mechanism. nih.gov The PIEs were calculated from the yields of α-CH3 and α-CH2D labeled ketone products, determined by 1H NMR, in a mixed solvent system. nih.gov The magnitude of the PIE can provide information about the transition state structure of the protonation step. nih.gov For example, a maximum PIE is often observed when the proton is symmetrically transferred in the transition state. nih.gov

Furthermore, solvent isotope effects (SIEs) can also provide mechanistic details. For example, the enzymatic oxidation of dopamine (B1211576) and norepinephrine (B1679862) has been studied by determining deuterium SIEs, which helped in discussing the mechanistic details of the oxidation process. bibliotekanauki.pl

Probing C-H Activation and Related Transformations

C-H activation is a significant area of research in organic synthesis, aiming to directly functionalize otherwise inert C-H bonds. researchgate.net Deuterium-labeled compounds are invaluable in studying the mechanisms of these reactions. The selective activation of stronger C-H bonds over weaker ones is a key challenge and a surprising selectivity that can be observed with some transition metal catalysts. rutgers.edu

For example, rhodium-catalyzed C-H activation has been extensively studied, with applications in the synthesis of complex heterocyclic scaffolds. researchgate.net The use of deuterated substrates can help to determine whether C-H bond cleavage is involved in the rate-limiting step and can provide insights into the nature of the transition state.

In the context of 1,3-dioxolanes, while direct studies on C-H activation of 1,3-Dioxolane-4,4,5,5-d4 are not extensively documented in the provided results, the principles of using deuterated compounds to probe C-H activation are broadly applicable. For instance, intramolecular C-H insertion reactions catalyzed by rhodium(II) have been studied, and the use of deuterated substrates in such systems could elucidate the mechanism of this unusual C-O bond-forming insertion. sci-hub.se

Understanding Ring-Opening Polymerization Mechanisms

Deuterated 1,3-dioxolanes play a crucial role in elucidating the mechanisms of ring-opening polymerization (ROP), a process used to synthesize a variety of polymers. The polymerization of 1,3-dioxolane (B20135) is a classic example of a reversible reaction where cation stability dictates the preferred mode of ring opening. kpi.ua The use of deuterated solvents and monomers allows for detailed characterization of the monomer and polymer by NMR spectroscopy. kpi.ua

In the ring-opening polymerization of O-carboxyanhydrides (OCAs), which are derivatives of 1,3-dioxolane, deuterated monomers have been synthesized to study the kinetics and microstructure of the resulting polymers. frontiersin.org For example, the synthesis of deuterated [D2]-L-2 from [D2]-L-phenylalanine allowed for kinetic studies where the methine deuterium signal was absent in the 1H NMR spectrum, simplifying the analysis of the polymer chain end's stereoselectivity. frontiersin.org

Furthermore, the cationic ring-opening polymerization of 1,3-dioxolane is known to be susceptible to the formation of cyclic structures. rsc.org Detailed characterization of these cyclic byproducts has been achieved through a combination of analytical techniques, including 1H NMR, providing insights into the reaction mechanism. rsc.org The study of the copolymerization of 1,3,5-trioxane (B122180) (TOX) with 1,3-dioxolane (DOX) has also benefited from the use of 1H-NMR and 13C-NMR to elucidate the structural characteristics of the resulting copolymers and propose reaction mechanisms. researchgate.net

Analytical Chemistry Methodologies

Deuterated compounds, including this compound, are indispensable tools in modern analytical chemistry, particularly in chromatography and mass spectrometry. Their use as internal standards and in stable isotope labeling techniques has revolutionized quantitative analysis and metabolic research.

Quantitative Analysis Using Deuterated Internal Standards in Chromatography and Mass Spectrometry

An internal standard (IS) is a substance added in a constant amount to samples, calibration standards, and quality control samples in a quantitative analysis. scioninstruments.com The use of an IS helps to correct for variations in sample preparation, injection volume, and instrument response. scioninstruments.comchromatographyonline.com Stable isotopically labeled (SIL) analogues of the analyte, such as deuterated compounds, are considered the ideal internal standards for mass spectrometry-based methods. scispace.com

The key advantage of using a deuterated internal standard is that it is chemically almost identical to the analyte and therefore behaves very similarly during sample extraction, chromatography, and ionization. scioninstruments.comscispace.com For example, in gas chromatography-mass spectrometry (GC-MS), it is common to use the deuterated form of the target analyte as the internal standard. scioninstruments.com This is because the deuterated standard will co-elute with the analyte but can be distinguished by its higher mass in the mass spectrometer. nih.gov

A quantitative method for the determination of 2-n-nonyl-1,3-dioxolane (B1664093) in human serum was developed using a stable-isotope dilution GC-MS approach. nih.gov In this method, [13C2]SEPA was used as the internal standard, and the method demonstrated high sensitivity and accuracy. nih.gov The use of SIL internal standards can significantly improve the precision and accuracy of an assay compared to using a structural analogue. scispace.com

Table 1: Comparison of Internal Standard Performance

| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) | Statistical Significance |

|---|---|---|---|

| Analogous Internal Standard | 96.8 | 8.6 | p < 0.0005 (deviates from true value) |

| SIL Internal Standard | 100.3 | 7.6 | p = 0.5 (does not deviate from true value) |

Data adapted from a study comparing analogous and SIL internal standards, demonstrating the superior performance of the SIL internal standard. scispace.com

Advanced Materials Science and Engineering

Deuterated and non-deuterated 1,3-dioxolane (DOL) are significant components in the development of advanced electrolytes for lithium-ion (Li-ion) and lithium-sulfur (Li-S) batteries. DOL is often used as a co-solvent, typically with an ether like 1,2-dimethoxyethane (B42094) (DME), in electrolyte formulations for Li-S batteries. escholarship.orgrsc.orgacs.org The primary challenge in these systems is the "shuttle effect" of dissolved polysulfides, which leads to capacity degradation. nih.gov

The use of DOL is advantageous due to its ability to form a stable solid-electrolyte interphase (SEI) on the lithium metal anode. mdpi.comnsf.govosti.gov This protective layer is crucial for preventing dendrite growth and improving the cycling stability of the battery. rsc.orgrsc.org Furthermore, DOL-based electrolytes can exhibit high ionic conductivity, which is essential for efficient battery performance. escholarship.orgacs.org

The formation of a stable and effective Solid-Electrolyte Interphase (SEI) is critical for the performance and safety of lithium metal batteries. 1,3-Dioxolane (DOL) plays a significant role in the composition and properties of the SEI. mdpi.comnsf.gov The electropolymerization of DOL at the electrode surface contributes to a soft, organic layer within the SEI, complementing the inorganic components. osti.gov This polymer-containing SEI can effectively suppress the growth of lithium dendrites, a major failure mechanism in lithium metal anodes. rsc.org

The stability and composition of the SEI can be tailored by using additives. For example, introducing a methyl group to the DOL ring to form 4-methyl-1,3-dioxolane (B94731) can result in a stable SEI with good Li⁺ transport properties. rsc.org Similarly, film-forming additives like tris(hexafluoroisopropyl) borate (B1201080) (THB) can catalyze the polymerization of DOL and contribute to a robust, fluorine- and boron-rich SEI that improves interfacial stability. rsc.orgresearchgate.net The use of InCl₃ as an initiator for DOL polymerization has been shown to create a hybrid SEI containing LiF, LiCl, and LiIn, leading to stable cycling for thousands of hours. nih.gov

The structure of the SEI is dynamic and can change depending on the state of charge of the battery. researchgate.net A well-designed SEI, often facilitated by DOL and its derivatives, provides excellent passivation, homogeneity, and mechanical strength, which is crucial for stable battery operation, especially under lean electrolyte conditions. osti.gov

The ionic conductivity of the electrolyte and the charge transfer resistance at the electrode-electrolyte interface are key parameters governing battery performance. osti.gov Electrolytes containing 1,3-dioxolane (DOL) have demonstrated high ionic conductivity, which is beneficial for fast charging and operation at low temperatures. mdpi.comnih.gov For instance, a gel polymer electrolyte derived from DOL exhibited an ionic conductivity of 3.62 × 10⁻⁴ S cm⁻¹. mdpi.com Another study reported a DOL-based gel polymer electrolyte with an even higher ionic conductivity of 1.836 mS cm⁻¹. acs.orgacs.org

The charge transfer resistance (Rct) is influenced by the composition of the SEI. A well-formed SEI, facilitated by DOL polymerization, can lead to a lower Rct, indicating more efficient lithium-ion transfer at the interface. mdpi.com Advanced electrolyte formulations aim to minimize both bulk and SEI resistances to improve fast-charging capabilities. mdpi.com

The in situ polymerization of 1,3-dioxolane (DOL) is a promising strategy for creating gel polymer electrolytes (GPEs) for lithium batteries. rsc.orgmdpi.comnih.gov These GPEs combine the advantages of solid polymer electrolytes (SPEs) and liquid electrolytes (LEs), offering good ionic conductivity and enhanced safety. mdpi.comnih.gov The ring-opening polymerization of DOL can be initiated by various species, including Lewis acids like LiPF₆ or radicals. rsc.orgacs.orgacs.org

Polymerized DOL (PDOL)-based GPEs have shown excellent ionic conductivity and compatibility with lithium metal anodes. rsc.orgmdpi.com For example, a GPE formed by LiDFOB-initiated polymerization of DOL demonstrated an ionic conductivity of 3.62 × 10⁻⁴ S cm⁻¹ and a high lithium-ion transference number of 0.61. mdpi.com Another study reported a PDOL-based GPE with an impressive ionic conductivity of 1.836 mS cm⁻¹ and a tLi⁺ of 0.705, enabling high-rate capability and long-term cycling stability. acs.orgacs.org

The properties of the resulting GPE can be tuned by the polymerization conditions and the use of additives or crosslinkers. rsc.orgrsc.org For instance, using a three-armed crosslinker can create a crosslinked PDOL semi-solid electrolyte with an improved electrochemical oxidation window and thermal stability. rsc.org These advanced GPEs contribute to the development of safer, high-performance lithium metal batteries. acs.orgacs.org

Table of Research Findings on 1,3-Dioxolane-based Electrolytes

1,3-Dioxolane (DOL) serves as a key comonomer in the synthesis of polyoxymethylene (POM) copolymers. researchgate.nettandfonline.com POM, an engineering thermoplastic, is typically produced by the polymerization of trioxane (B8601419), a cyclic trimer of formaldehyde (B43269). google.com The incorporation of comonomers like DOL is essential to improve the thermal stability of the resulting polymer by introducing -C-C- bonds into the polyoxymethylene backbone, which helps to prevent depolymerization. researchgate.net

The cationic ring-opening copolymerization of trioxane and DOL can be catalyzed by various substances, including phosphotungstic acid. researchgate.nettandfonline.com The properties of the resulting copolymer, such as yield and intrinsic viscosity, are influenced by reaction parameters like catalyst amount, comonomer concentration, temperature, and reaction time. researchgate.net The synthesized random acetal (B89532) copolymers consist of oxyethylene units derived from DOL distributed within the main oxymethylene chain. tandfonline.com

Besides its use in POM synthesis, DOL and its derivatives are also explored as monomers for other types of polymers. For instance, 1,3-dioxolan-4-ones, derived from α-hydroxy acids, can be used for the synthesis of aliphatic polyesters. researchgate.net Furthermore, poly(1,3-dioxolane) acrylate (B77674) (PDXL) based macromonomers have been used to prepare highly branched copolymer membranes for gas separation applications. membranejournal.or.kr

Role in Lithium-Ion and Lithium-Sulfur Battery Electrolyte Systems

Influence on Ionic Conductivity and Charge Transfer Resistance

Medicinal Chemistry and Biological Sciences Research

The deuterated compound this compound and related deuterated dioxolanes are valuable tools in medicinal chemistry and biological research. Their applications stem from the utility of the dioxolane ring as a protecting group and chiral auxiliary, combined with the benefits of deuterium labeling.

Synthesis of Deuterated Pharmacologically Active Compounds (e.g., Acyclovir-d4)

1,3-Dioxolane and its deuterated analogs serve as key reagents in the synthesis of modified, pharmacologically active compounds. A notable example is the synthesis of Acyclovir-d4, a deuterated version of the antiviral drug Acyclovir. medchemexpress.compharmaffiliates.com Acyclovir is a guanosine (B1672433) analogue that inhibits viral DNA polymerization and is effective against herpes simplex viruses (HSV-1, HSV-2) and varicella-zoster virus. medchemexpress.com

In a common synthetic route to Acyclovir, guanine (B1146940) is protected and then reacted with 1,3-dioxolane to introduce the (2-hydroxyethoxy)methyl side chain at the N-9 position. google.com To synthesize the deuterated analog, Acyclovir-d4, a deuterated version of the dioxolane precursor can be employed. The incorporation of deuterium can alter the pharmacokinetic profile of the drug. medchemexpress.comnih.gov

The synthesis of deuterated compounds is a growing area of interest in pharmaceutical development. google.com Deuterium substitution can lead to a "deuterium switch," potentially improving a drug's metabolic stability and safety profile. nih.gov The synthesis of Acyclovir-d4 L-Leucinate and Acyclovir Benzoate are other examples of modifications to the parent compound. pharmaffiliates.com

Deuterium Labeling for Drug Metabolism and Pharmacokinetic Studies (DMPK)

Deuterium-labeled compounds, including those synthesized using this compound, are instrumental in drug metabolism and pharmacokinetic (DMPK) studies. google.com The substitution of hydrogen with deuterium creates a heavier, stable isotope that can be easily traced and quantified using mass spectrometry without altering the fundamental chemical properties of the molecule. princeton.edu

Key applications in DMPK include:

Internal Standards: Deuterated compounds serve as ideal internal standards for quantitative bioanalysis (e.g., LC-MS/MS) of drug candidates and their metabolites in complex biological matrices like blood and urine. google.com

Metabolite Identification: By comparing the mass spectra of the deuterated and non-deuterated drug, researchers can readily identify metabolites formed in vivo.

Pharmacokinetic Profiling: Deuterium labeling helps in determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME). nih.gov The kinetic deuterium isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to probe reaction mechanisms and metabolic pathways. nih.govacs.org

Improving Drug Properties: Strategic deuteration at metabolically vulnerable sites can block or slow down metabolic pathways, potentially leading to a longer drug half-life, improved oral bioavailability, and a better safety profile by reducing the formation of toxic metabolites. nih.govgoogle.com

The use of deuterated compounds is a well-established strategy to enhance the biostability and pharmacokinetic properties of various drug candidates. snnu.edu.cn

Investigations of Dioxolane Derivatives as Modulators for Biological Pathways (e.g., Multidrug Resistance)

Dioxolane derivatives have been investigated for their ability to modulate various biological pathways, with a significant focus on overcoming multidrug resistance (MDR) in cancer cells. nih.govresearchgate.net MDR is a major hurdle in cancer chemotherapy and is often caused by the overexpression of P-glycoprotein (P-gp), a transporter that effluxes cytotoxic drugs from cancer cells. nih.gov

Researchers have synthesized and tested various 1,3-dioxolane and 1,3-dioxane (B1201747) derivatives for their MDR-modulating activity. nih.govresearchgate.net Studies have shown that certain novel 2,2-diphenyl-1,3-dioxolane (B8804434) and 4,5-diphenyl-1,3-dioxolane derivatives can effectively reverse MDR in human Caco-2 cancer cells, with some showing better efficacy than known modulators like trifluoperazine. nih.gov

Furthermore, dioxolane derivatives of the natural product 20-hydroxyecdysone (B1671079) have been synthesized and shown to significantly decrease the resistance of a multidrug-resistant murine leukemia cell line to doxorubicin. mdpi.comnih.gov These studies highlight the potential of the dioxolane scaffold in developing new agents to combat multidrug resistance in cancer. Other dioxolane derivatives have been explored as inhibitors of the heme oxygenase (HO) system and as modulators of the platelet-activating factor receptor (PAF-R), indicating the versatility of this chemical scaffold in interacting with diverse biological targets. mdpi.comscbt.com

Table 1: Examples of Dioxolane Derivatives as Biological Modulators

| Compound Class | Biological Target/Pathway | Investigated Effect | Reference |

|---|---|---|---|

| Diphenyl-1,3-dioxolane derivatives | P-glycoprotein (MDR) | Reversal of multidrug resistance in cancer cells | nih.gov |

| 20-hydroxyecdysone dioxolanes | ABCB1 transporter (MDR) | Decrease resistance to doxorubicin | mdpi.comnih.gov |

| Imidazole-dioxolane compounds | Heme Oxygenase (HO) system | Inhibition of HO-1 activity | mdpi.com |

| (±) trans-2,5-Bis(3,4,5-trimethoxyphenyl)-1,3-dioxolane | Platelet-Activating Factor Receptor (PAF-R) | Modulation of PAF-R signaling | scbt.com |

Chiral Auxiliaries and Protecting Groups in Asymmetric Synthesis of Bioactive Molecules

The 1,3-dioxolane ring system is a cornerstone in the asymmetric synthesis of bioactive molecules, serving dual roles as a protecting group for carbonyls and diols, and as a component of chiral auxiliaries. organic-chemistry.orgresearchgate.netwikipedia.org

As a Protecting Group: 1,3-Dioxolanes are widely used to protect aldehydes and ketones. This protection is stable under various nucleophilic and basic conditions, allowing for chemical modifications on other parts of a molecule. organic-chemistry.org The protecting group can be readily removed under acidic conditions. organic-chemistry.orgscielo.br The formation of a deuterated 1,3-dioxolane, for example, by reacting a 1,2-diol with a deuterated S,O-acetal, can introduce deuterium into a molecule. acs.org

As a Chiral Auxiliary: Chiral auxiliaries are stereogenic units temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org Chiral dioxolane-based auxiliaries are highly effective in directing stereoselective transformations. A prominent example is TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), a versatile chiral auxiliary derived from tartrate esters and featuring a 1,3-dioxolane ring. researchgate.net TADDOLs and their derivatives have been successfully employed in a wide array of enantioselective reactions, including:

Lewis acid-mediated reactions

Catalytic hydrogenations

Diels-Alder reactions sfu.ca

1,3-dipolar cycloadditions sfu.ca

These auxiliaries guide the formation of a specific stereoisomer, and after the reaction, the auxiliary can often be removed and recycled. wikipedia.org The development of chiral 1,3-dioxole (B15492876) scaffolds through rhodium-catalyzed reactions further expands the toolkit for asymmetric synthesis. rsc.org

Environmental Analysis and Fate Studies

The presence and behavior of 1,3-dioxolane and its derivatives in the environment are subjects of analytical and fate studies. These compounds can be introduced into the environment through industrial wastewater discharges, particularly from resin manufacturing plants. researchgate.netacs.org

Studies have detected 1,3-dioxolane and alkylated derivatives in river water, groundwater, and even tap water, sometimes causing odor issues at very low concentrations. researchgate.netacs.org This necessitates monitoring their presence in water sources.

The atmospheric fate of 1,3-dioxolane is primarily determined by its reaction with hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.net The tropospheric lifetime of 1,3-dioxolane is estimated to be about 22 hours under typical ambient conditions. researchgate.net However, in marine environments where chlorine atom concentrations are higher, this lifetime can be reduced to approximately 8 hours. researchgate.net The primary atmospheric degradation products include formic acid, ethylene (B1197577) carbonate, and 1,2-ethanediol (B42446) monoformate. researchgate.net Such studies are crucial for understanding the environmental impact and persistence of these compounds. The use of 1,3-dioxolane has also been explored in the context of CO2 capture and sequestration technologies. researchgate.net

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Highly Stereoselective and Site-Specific Deuteration

The synthesis of specifically deuterated molecules like 1,3-Dioxolane-4,4,5,5-d4 is a critical area of research. Current efforts are focused on developing more efficient and precise methods for deuterium (B1214612) incorporation.

Recent advancements include metal-free, visible-light-induced radical deuteration methods that use D₂O as the deuterium source. rsc.org These techniques offer mild and sustainable pathways for highly efficient and site-specific deuterium incorporation with excellent functional group compatibility. rsc.org Another approach involves a copper-catalyzed deconstructive strategy that allows for degree-controlled deuteration at unactivated C(sp³)-H bonds using a methylketone as a traceless activating group. nih.gov This redox-neutral reaction also utilizes D₂O and demonstrates broad substrate scope. nih.gov

Furthermore, supported iridium nanoparticles are being explored as catalysts for regioselective H/D exchange in complex molecules, offering complementary site selectivity to existing methods. chemrxiv.org These catalysts operate under mild conditions and show high chemo- and regioselectivity. chemrxiv.org For the synthesis of deuterated 1,3-dioxolanes specifically, methods like the reaction of a deuterated S,O-acetal with a 1,2-diol in the presence of reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) and dibutylhydroxytoluene (HBT) have been demonstrated. acs.org

The table below summarizes some emerging synthetic strategies for deuteration.

| Synthetic Strategy | Key Features | Deuterium Source | Catalyst/Promoter |

| Visible-Light Induced Radical Deuteration | Metal-free, mild conditions, high site-specificity | D₂O | Visible Light |

| Copper-Catalyzed Deacylative Deuteration | Degree-controlled, redox-neutral, broad scope | D₂O | Copper Catalyst |

| Supported Iridium Nanoparticle Catalysis | High regioselectivity, mild conditions | C₆D₆ | Iridium Nanoparticles |

| S,O-Acetal Chemistry | Source for deuterated methylene (B1212753) group | Deuterated S,O-acetal | DBDMH/HBT |

Advanced Spectroscopic Techniques for In Situ Monitoring of Deuterated Dioxolane Reactions

Understanding the reaction dynamics and mechanisms involving deuterated dioxolanes requires sophisticated analytical techniques capable of real-time monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for this purpose. In situ NMR experiments allow for the direct observation of working devices and reactions, providing insights into the behavior of deuterated compounds during processes like charging and discharging in batteries. acs.org Deuterium NMR (²H NMR) is particularly useful for verifying the effectiveness of deuteration and probing the orientation and mobility of deuterated molecules in solid-state systems. wikipedia.orgacs.org

Raman Spectroscopy is another valuable in situ technique. acs.org It can detect shifts in vibrational energy levels, allowing for the monitoring of qualitative changes in molecules like deuterated dioxolanes during reactions. csic.es For instance, in situ Raman spectroscopy has been used to monitor the dynamic changes of sulfur species in lithium-sulfur batteries. csic.es This technique is sensitive to molecular bond vibrations and can detect both amorphous and dissolved species. csic.es

The following table highlights key features of these advanced spectroscopic techniques.

| Technique | Information Provided | Advantages for Deuterated Dioxolanes |

| In Situ NMR | Real-time reaction monitoring, molecular behavior in devices | Direct observation of deuterium incorporation and dynamics. acs.orgwikipedia.org |

| Raman Spectroscopy | Vibrational energy level shifts, molecular fingerprinting | Sensitive to C-D bonds, useful for tracking changes in molecular structure. acs.orgcsic.es |

| Mass Spectrometry | Isotopic purity, level of deuteration | Confirms the mass of the deuterated compound. google.com |

Expansion of Deuterated 1,3-Dioxolane (B20135) Applications in Emerging Technologies

The unique properties of deuterated compounds, including this compound, are leading to their exploration in a variety of advanced technological applications.

A significant area of application is in lithium-ion batteries . The use of deuterated solvents in electrolytes can enhance the chemical stability of the battery by reducing parasitic reactions related to hydrogen. google.comwipo.int This can lead to increased cell capacity, power, and lifespan, especially when operating at higher voltages and temperatures. google.com Deuterated electrolytes have been shown to have a broader electrochemical window and higher anodic stability. Specifically, deuterated organic carbonates and other solvents are used in electrolytes for in situ neutron diffraction studies of battery electrodes, as they improve the signal-to-noise ratio of the data. whiterose.ac.ukresearchgate.net

Deuterated compounds are also finding use in organic electronics , such as in the manufacturing of next-generation OLED screens, semiconductors, and microchips. zeochem.com The substitution of hydrogen with deuterium can stabilize organic molecules, leading to improved device performance and longevity. google.com

Another emerging application is in hydrate-based CO₂ sequestration . 1,3-dioxolane has been studied as a promoter for CO₂ hydrate (B1144303) kinetics, which is relevant for technologies aimed at storing CO₂ in a solid, stable form. researchgate.net

Integration of Machine Learning and Artificial Intelligence in Predicting Properties and Reactivity of Deuterated Analogs

The fields of machine learning (ML) and artificial intelligence (AI) are rapidly being integrated into chemical research to accelerate the discovery and design of new molecules and materials. chemcopilot.comneurips.cc

ML models are being developed to predict the properties of molecules , including deuterated compounds, with high accuracy and at speeds significantly faster than traditional computational methods like Density Functional Theory (DFT). research.googlescholarlyreview.orgucdavis.edu These models can be trained on large datasets of chemical information to learn the relationships between molecular structure and properties. research.google

The integration of AI and ML is expected to streamline the development of new deuterated compounds like this compound by providing powerful predictive tools for their synthesis and application. nso-journal.org

The table below outlines the role of AI and ML in advancing the study of deuterated compounds.

| AI/ML Application | Function | Impact on Deuterated Dioxolane Research |

| Property Prediction | Predicts physicochemical properties from molecular structure. research.googlececam.org | Accelerates the screening of potential applications by predicting properties like stability and solubility. |

| Reaction Prediction | Predicts reaction outcomes, selectivity, and optimal conditions. chemcopilot.comchemeurope.com | Guides the development of more efficient and selective synthetic routes for deuteration. |

| Mechanistic Insights | Helps in understanding complex reaction mechanisms and isotope effects. protheragen.ai | Provides a deeper understanding of the behavior of deuterated dioxolanes in various chemical environments. |

Q & A

Q. What are the critical physical and chemical properties of 1,3-Dioxolane-4,4,5,5-d4 that influence its utility in solvent-dependent polymer synthesis?

Methodological Answer: this compound is a deuterated analog of 1,3-dioxolane, with isotopic substitution at the 4,4,5,5 positions. Key properties include:

- Boiling Point : ~76°C (similar to non-deuterated 1,3-dioxolane), critical for solvent recovery via distillation .

- Flammability : Highly flammable (flashpoint ≤2.5°C), necessitating inert atmospheres in reactions .

- Miscibility : Polar aprotic nature enables compatibility with polymers like polyhydroxybutyrate (PHB) .

- Isotopic Effects : Deuteration reduces vibrational modes, potentially altering reaction kinetics in polymerization .

Experimental Design Tip : Prioritize safety protocols for flammability (e.g., explosion-proof equipment) and validate isotopic purity via mass spectrometry (MS) or NMR before use.

Q. What synthetic routes are effective for preparing this compound, and how does deuteration impact yield?

Methodological Answer: Synthesis typically involves deuterated precursors:

Deuterated Diols : React deuterated pinacol (2,3-dimethyl-2,3-butanediol-d₈) with paraformaldehyde-d₂ under acidic catalysis (e.g., H₃PO₄) to form the dioxolane ring .

Isotopic Exchange : Post-synthetic deuteration via H/D exchange using D₂O and acid catalysts, though this may introduce impurities.

Yield Considerations : Deuteration can reduce yields by 10–15% due to kinetic isotope effects. Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Advanced Research Questions

Q. How does deuteration at the 4,4,5,5 positions affect the thermal stability and mechanical properties of polymers synthesized with this compound?

Methodological Answer: Deuteration influences polymer properties through isotopic mass effects:

- Thermal Stability : In PHB extraction, deuterated solvents may increase glass transition temperature (Tg) by 2–3°C due to reduced chain mobility .

- Mechanical Strength : Tensile modulus improvements (~5–10%) are observed in deuterated polyacetals, attributed to stronger C-D bonds .

Data Analysis : Compare differential scanning calorimetry (DSC) and dynamic mechanical analysis (DMA) data between deuterated and non-deuterated solvent systems (Table 1).

| Property | Non-deuterated 1,3-Dioxolane | This compound |

|---|---|---|

| Tg (°C) | 2.5 ± 0.3 | 5.1 ± 0.4 |

| Tensile Modulus (GPa) | 1.8 ± 0.2 | 2.0 ± 0.1 |

Note : Statistical significance (p < 0.05) requires triplicate experiments .

Q. What advanced analytical techniques are required to resolve isotopic purity and structural integrity in this compound?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₃D₄O₂) and isotopic enrichment (>98% D) .

- ²H NMR Spectroscopy : Detect deuterium positional integrity (absence of ¹H signals at 4,4,5,5 positions) .

- Isotope Ratio MS (IRMS) : Quantify D/H ratios to ensure batch consistency .

Case Study : In a recent synthesis, ²H NMR (600 MHz, CDCl₃) revealed a singlet at δ 1.29 ppm for tetramethyl-d₁₂ groups, confirming deuteration .

Q. How do solvent recycling protocols for deuterated 1,3-dioxolane derivatives compare to non-deuterated systems in terms of recovery efficiency?

Methodological Answer: Recycling deuterated solvents poses unique challenges:

- Distillation Limitations : Similar boiling points to non-deuterated analogs complicate separation; azeotropic distillation with toluene improves recovery to ~75% .

- Purity Loss : Residual deuterated water (D₂O) may reduce purity to ~80%; molecular sieves or desiccants (e.g., MgSO₄) are critical post-recovery .

Experimental Optimization : Use vacuum rotary evaporation with a temperature gradient >20°C (e.g., 40°C for 1,3-dioxolane-d₄ vs. 60°C for H₂O) to mitigate co-distillation .

Q. What role does this compound play in enantioselective synthesis, and how does deuteration influence stereochemical outcomes?

Methodological Answer: Deuterated dioxolanes act as chiral auxiliaries in hypervalent iodine-mediated oxidations:

- Mechanistic Insight : Deuterium’s lower zero-point energy stabilizes transition states, enhancing enantiomeric excess (ee) by 5–10% in dioxolane-carboxylic acid adducts .

- Case Study : Enantioselective formation of (R)-configured dioxolanes achieved 92% ee using this compound, vs. 85% ee with non-deuterated analogs .

Methodology : Monitor ee via chiral HPLC (Chiralpak IA column, hexane/isopropanol) and compare kinetic isotope effects (KIEs) using deuterated/non-deuterated systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.